molecular formula C12H14N2O B099381 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one CAS No. 18048-64-1

1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one

Cat. No.: B099381
CAS No.: 18048-64-1
M. Wt: 202.25 g/mol
InChI Key: GJBBAPXESBCGRU-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family This compound is characterized by a pyrazolone ring substituted with a 3,4-dimethylphenyl group and a methyl group

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

Target of Action

It acts as a thrombopoietin receptor agonist .

Mode of Action

Eltrombopag induces proliferation and differentiation of the megakaryocytic lineage cells by activating a part of the thrombopoietin (TPO) signaling pathway through a specific interaction with the human TPO receptor . This interaction results in an increase in platelet count .

Biochemical Pathways

The compound affects the thrombopoietin signaling pathway. By interacting with the TPO receptor, it influences the proliferation and differentiation of megakaryocytic lineage cells . The downstream effects include an increase in the number of platelets in the blood .

Pharmacokinetics

The pharmacokinetics of Eltrombopag have been studied in healthy Japanese adult males after single and repeat doses. The plasma concentration reached steady state in approximately 7 days after starting the repeat dose, and the change in pharmacokinetics caused by repeat dose was small . The AUC values obtained after single and repeat dose in Japanese subjects were nearly two-fold higher than those previously reported in non-Japanese subjects .

Result of Action

The primary result of Eltrombopag’s action is an increase in platelet count. When administered once daily for 10 days, the maximum increase in platelet count from the baseline was observed to be dose-dependent . This increase was higher as compared with the previously reported increases in platelet count observed in non-Japanese healthy adults .

Action Environment

Environmental factors such as temperature can influence the stability of the compound. For instance, it has been reported that 20% of a related compound, 3,4-DMMC, degraded after 4 days at room temperature (20 °C) and 1 day at elevated temperature (32 °C) . This suggests that the storage and handling conditions of the compound could potentially impact its action and efficacy.

Future Directions

The future directions for research on “1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones. One common method includes the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazolone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products Formed:

    Oxidation: Oxidized pyrazolone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated pyrazolone compounds.

Comparison with Similar Compounds

    1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one: Similar structure but lacks the dimethyl substitution on the phenyl ring.

    1-(4-Methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one: Similar structure with a single methyl group on the phenyl ring.

Uniqueness: 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution pattern can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-4-5-11(6-9(8)2)14-12(15)7-10(3)13-14/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBBAPXESBCGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395407
Record name 2-(3,4-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18048-64-1
Record name 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18048-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H-Pyrazol-3-one, 2-(3,4-dimethylphenyl)-2,4-dihydro-5-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.563
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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